molecular formula C17H18F3N5O B12852484 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one

4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one

Cat. No.: B12852484
M. Wt: 365.35 g/mol
InChI Key: WREDDYBFGIVHTA-OWBHPGMISA-N
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Description

4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one is a complex organic compound characterized by the presence of multiple functional groups, including an azepane ring, a trifluoromethyl group, and a phenyl-substituted tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One common approach is the [3+2]-cycloaddition reaction, where a precursor such as 1,1,1-trifluoro-4-phenylbut-3-yn-2-one reacts with diphenyldiazomethane to form an intermediate pyrazole, which then undergoes further cycloaddition to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-azepan-1-yl-1,1,1-trifluoro-3-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)but-3-en-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C17H18F3N5O

Molecular Weight

365.35 g/mol

IUPAC Name

(E)-4-(azepan-1-yl)-1,1,1-trifluoro-3-(1-phenyltetrazol-5-yl)but-3-en-2-one

InChI

InChI=1S/C17H18F3N5O/c18-17(19,20)15(26)14(12-24-10-6-1-2-7-11-24)16-21-22-23-25(16)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12-

InChI Key

WREDDYBFGIVHTA-OWBHPGMISA-N

Isomeric SMILES

C1CCCN(CC1)/C=C(\C2=NN=NN2C3=CC=CC=C3)/C(=O)C(F)(F)F

Canonical SMILES

C1CCCN(CC1)C=C(C2=NN=NN2C3=CC=CC=C3)C(=O)C(F)(F)F

Origin of Product

United States

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